molecular formula C19H18N4O4 B2991057 N-(4-((1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)amino)phenyl)acetamide CAS No. 433324-23-3

N-(4-((1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)amino)phenyl)acetamide

Cat. No. B2991057
CAS RN: 433324-23-3
M. Wt: 366.377
InChI Key: SGBRQZPYLBENHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-((1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)amino)phenyl)acetamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . Quinolines are important in the field of natural products, medicinal chemistry, and materials science .


Molecular Structure Analysis

The compound contains a quinoline moiety, which is a bicyclic compound with one benzene ring fused to a pyridine ring . The presence of the nitro group (-NO2) and the acetamide group (-NHCOCH3) suggest that this compound may have interesting reactivity.


Chemical Reactions Analysis

The reactivity of this compound could be quite complex due to the presence of several functional groups. The nitro group is electron-withdrawing and could potentially undergo reduction reactions. The acetamide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Quinoline derivatives are generally stable and have a planar structure .

Scientific Research Applications

Synthesis of Indole Derivatives

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and the application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also show anti-inflammatory activity . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have been found to possess anticancer activity . This suggests that they could be used in the development of new cancer treatments.

Anti-HIV Activity

Some indole derivatives have been reported to have anti-HIV activity . This suggests potential use in the treatment of HIV.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This could make them useful in the treatment of conditions associated with oxidative stress.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . This suggests potential use in the treatment of various bacterial and fungal infections.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic activity . This suggests potential use in the treatment of diabetes.

Future Directions

The future research on this compound could involve studying its synthesis, reactivity, and potential biological activities. Given the biological activities of many quinoline derivatives, this compound could be of interest in medicinal chemistry .

properties

IUPAC Name

N-[4-[(1-ethyl-3-nitro-2-oxoquinolin-4-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-3-22-16-7-5-4-6-15(16)17(18(19(22)25)23(26)27)21-14-10-8-13(9-11-14)20-12(2)24/h4-11,21H,3H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBRQZPYLBENHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)amino)phenyl)acetamide

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